molecular formula C9H14BNO2 B1501823 2-Tert-butyl-pyridine-5-boronic acid CAS No. 1174312-53-8

2-Tert-butyl-pyridine-5-boronic acid

Cat. No.: B1501823
CAS No.: 1174312-53-8
M. Wt: 179.03 g/mol
InChI Key: YPVRENWHCBDGTR-UHFFFAOYSA-N
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Description

2-Tert-butyl-pyridine-5-boronic acid is a specialized organic boron compound belonging to the class of boronic acids. These compounds are characterized by a carbon-boron bond and are primarily valued in synthetic chemistry as crucial building blocks for the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and an organic halide, making it a powerful tool for constructing complex biaryl structures used in pharmaceutical development and materials science . The sterically hindered 2-tert-butyl group on the pyridine ring may influence the compound's reactivity and physical properties, potentially offering unique selectivity in coupling reactions. Researchers utilize this boronic acid and its common pinacol ester derivative—a more stable, often crystalline form that facilitates storage and handling—as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) and functional organic materials . In supramolecular chemistry, boronic acids can form reversible covalent complexes with diols, such as those found in sugars, which is exploited in the development of sensors for molecular recognition . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-tert-butylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRENWHCBDGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695980
Record name (6-tert-Butylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174312-53-8
Record name (6-tert-Butylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-tert-butylpyridin-3-yl)boronic acid
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Scientific Research Applications

2-Tert-butyl-pyridine-5-boronic acid finds applications in various scientific research areas:

  • Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

  • Industry: Its use in material science and organic synthesis makes it valuable for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-tert-butyl-pyridine-5-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various organic substrates to facilitate bond formation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Storage Purity
2-Tert-butyl-pyridine-5-boronic acid 1174312-53-8 C₉H₁₄BNO₂ 179.02 tert-butyl (C-2), boronic acid (C-5) -20°C, moisture-free >98%
2-(tert-Butyl)-5-(trifluoromethyl)pyridine-3-boronic acid 2225179-92-8 C₁₀H₁₃BF₃NO₂ 247.02 CF₃ (C-5), tert-butyl (C-2) -20°C, moisture-free Not specified
5-Methyl-2-(tert-butyl)pyridine-3-boronic acid 2225174-37-6 C₁₀H₁₆BNO₂ 193.05 Methyl (C-5), tert-butyl (C-2) -20°C, moisture-free Not specified
2-Chloro-4-methylpyridine-5-boronic acid 913836-08-5 C₆H₇BClNO₂ 171.39 Chloro (C-2), methyl (C-4) Not specified Not specified
This compound pinacol ester 2223047-95-6 C₁₅H₂₄BNO₂ 261.17 Pinacol ester (boron protection) Not specified (likely room temperature stable) Not specified
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid 1309982-37-3 C₁₁H₂₀BNO₃Si 253.18 Silyl ether (C-5) Not specified Not specified

Reactivity and Stability

The trifluoromethyl (CF₃) group in 2-(tert-Butyl)-5-(trifluoromethyl)pyridine-3-boronic acid introduces electron-withdrawing effects, enhancing the electrophilicity of the boron atom and accelerating coupling reactions .

Boron Protection :

  • The pinacol ester derivative (CAS: 2223047-95-6) offers superior stability compared to free boronic acids, making it suitable for prolonged storage or reactions requiring anhydrous conditions .

Hydrolytic Stability :

  • The chloro substituent in 2-Chloro-4-methylpyridine-5-boronic acid may reduce hydrolytic stability due to inductive effects, limiting its use in aqueous environments .

Solubility and Handling

  • Parent Compound : Requires strict moisture control and low-temperature storage to prevent boronic acid dimerization or hydrolysis .
  • Pinacol Ester: Likely soluble in non-polar solvents (e.g., THF, DCM) and stable at room temperature, simplifying handling .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a critical reagent in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl/heteroaryl halides and boronic acids.

Key Features :

  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃ or CsF).

  • Reactivity : The tert-butyl group enhances steric protection of the boron center, reducing undesired side reactions like protodeborylation.

  • Applications : Synthesizes bipyridine derivatives for ligands in catalysis or pharmacophores in drug discovery .

Example Reaction :

2 Tert butyl pyridine 5 boronic acid+Aryl HalidePd catalyst BaseBiaryl Product\text{2 Tert butyl pyridine 5 boronic acid}+\text{Aryl Halide}\xrightarrow{\text{Pd catalyst Base}}\text{Biaryl Product}

Transmetallation Reactions

The compound participates in transmetallation to generate organometallic intermediates.

Mechanism :

  • Reacts with Grignard or organozinc reagents to transfer the pyridyl-boronate group, enabling further functionalization .

  • Used in tandem with cross-coupling strategies for sequential bond formation .

Conditions :

  • Typically requires anhydrous solvents (THF, Et₂O) and low temperatures (−78°C to 0°C) .

Oxidation and Protodeborylation

Oxidation :

  • Boronic acid oxidizes to a phenol derivative under oxidative conditions (e.g., H₂O₂, NaIO₄) :

Ar B OH 2H2O2Ar OH\text{Ar B OH }_2\xrightarrow{\text{H}_2\text{O}_2}\text{Ar OH}

  • The tert-butyl group stabilizes intermediates, moderating reaction rates.

Protodeborylation :

  • Acidic or basic conditions induce boron group removal, yielding unsubstituted pyridine derivatives .

  • Critical for tuning reaction outcomes in multi-step syntheses .

Formation of Boronate Esters

Reaction with diols (e.g., pinacol) converts the boronic acid into stabilized esters:

Reaction :

Ar B OH 2+DiolAr B OR 2+2H2O\text{Ar B OH }_2+\text{Diol}\rightarrow \text{Ar B OR }_2+2\text{H}_2\text{O}

Applications :

  • Enhances stability for storage or harsh reaction conditions.

  • Facilitates purification via crystallization.

Condensation and Cyclization Reactions

The boronic acid participates in dehydrative condensations, forming heterocycles or extended π-systems:

Example :

  • Knoevenagel condensation with carbonyl compounds generates conjugated systems for materials science applications .

Table 2: Comparative Reactivity of Pyridine Boronic Acids

CompoundSubstituentsKey Reactivity Differences
2-Tert-butyl-pyridine-5-boronic acidtert-butyl (C-2), B(OH)₂ (C-5)Enhanced steric protection, reduced deborylation
3-Bromo-pyridine-4-boronic acidBr (C-3), B(OH)₂ (C-4)Higher electrophilicity at C-4
Pyridine-3-boronic acidB(OH)₂ (C-3)Faster coupling kinetics

Coordination Chemistry

The boronic acid acts as a ligand for transition metals, facilitating catalytic cycles or forming metal-organic frameworks (MOFs).

Examples :

  • Coordinates to Pd(II) centers during cross-coupling, influencing catalytic activity.

  • Forms supramolecular assemblies via B–O–M (M = metal) interactions .

This compound’s versatility in cross-coupling, transmetallation, and condensation reactions underscores its utility in synthesizing complex architectures for pharmaceuticals, materials, and catalysis. Its steric and electronic properties, derived from the tert-butyl and boronic acid groups, enable precise control over reactivity and selectivity.

Preparation Methods

General Principles of Boronic Acid Synthesis

Boronic acids, including pyridine-based derivatives, are commonly synthesized by introducing a boron moiety onto an aromatic or heteroaromatic ring. The most established methods include:

Preparation Methods for 2-Tert-butyl-pyridine-5-boronic acid

Halogenated Pyridine Borylation

A widely used approach for synthesizing this compound involves starting from a halogenated pyridine precursor (such as 2-tert-butyl-5-bromopyridine) and subjecting it to borylation. The process typically follows these steps:

  • Step 1: Synthesize or obtain 2-tert-butyl-5-bromopyridine.
  • Step 2: Subject the brominated pyridine to a borylation reaction using a diboron reagent (e.g., bis(pinacolato)diboron) and a palladium catalyst (such as Pd(dppf)Cl₂) in the presence of a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane).
  • Step 3: Isolate the boronic acid product, often via hydrolysis if a boronic ester intermediate is formed.
Typical Reaction Scheme

$$
\text{2-tert-butyl-5-bromopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound (or ester)}
$$

Notes
  • The pinacol ester of the boronic acid is often formed first, which can be hydrolyzed to yield the free boronic acid.
  • This method is favored for its high selectivity and compatibility with various functional groups.

Organometallic Route (Lithium–Halogen Exchange)

Another established method involves the generation of a lithiated pyridine intermediate via lithium–halogen exchange, followed by reaction with a borate ester:

  • Step 1: Treat 2-tert-butyl-5-bromopyridine with n-butyllithium at low temperature to generate the lithiated intermediate.
  • Step 2: Quench with a trialkyl borate (e.g., trimethyl borate).
  • Step 3: Acidic hydrolysis yields the boronic acid.
Reaction Scheme

$$
\text{2-tert-butyl-5-bromopyridine} \xrightarrow{\text{n-BuLi}} \text{lithiated pyridine} \xrightarrow{\text{B(OMe)}_3} \text{boronic acid (after hydrolysis)}
$$

Notes
  • This method requires strict temperature control and careful handling of reactive intermediates.
  • Yields can be moderate due to competing side reactions.

Flow Chemistry Approaches

Recent advances have demonstrated the use of flow chemistry for efficient borylation of halogenated pyridines, offering better control over reaction parameters and potentially higher yields:

  • Step 1: Continuous flow introduction of lithiated pyridine intermediate.
  • Step 2: Immediate trapping with a boron source (e.g., trialkyl borate).
  • Step 3: Acidic work-up to yield the boronic acid.
Notes
  • Flow chemistry minimizes side reactions such as protonation and butylation.
  • This approach is particularly attractive for scale-up and industrial applications.

Data Table: Preparation Methods Overview

Method Key Reagents Catalyst/Conditions Yield/Notes Reference
Halogenated Pyridine Borylation 2-tert-butyl-5-bromopyridine, B₂pin₂ Pd(dppf)Cl₂, KOAc, dioxane High yield, mild conditions
Organometallic Route (Lithium Exchange) 2-tert-butyl-5-bromopyridine, n-BuLi, B(OMe)₃ Low temp, acidic hydrolysis Moderate yield, sensitive to temp
Flow Chemistry Borylation 2-tert-butyl-5-bromopyridine, n-BuLi, B(OMe)₃ Continuous flow, hydrolysis Improved selectivity, scalable
Pinacol Ester Hydrolysis Pinacol boronate ester Acidic hydrolysis Used for isolation, improved purity

Research Findings and Practical Notes

  • The pinacol ester of this compound is often isolated for its enhanced stability and reactivity, especially in Suzuki-Miyaura coupling reactions.
  • The steric hindrance from the tert-butyl group can influence both the reactivity and selectivity during borylation and subsequent cross-coupling reactions.
  • Storage and handling : The free boronic acid should be kept dry and at low temperatures to prevent degradation. The pinacol ester is more stable and often preferred for storage and transport.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-tert-butyl-pyridine-5-boronic acid with high purity?

  • The synthesis typically involves halogenation of the pyridine ring followed by Miyaura borylation. For halogenated precursors, such as 2-bromo-5-methylpyridine (CAS RN 65550-77-8, ), a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions is employed. Purification via recrystallization or HPLC is critical to achieve >97% purity. Storage at 0–6°C in anhydrous environments is recommended to prevent hydrolysis of the boronic acid group .

Q. How should this compound be stored to maintain stability for Suzuki-Miyaura couplings?

  • The compound should be stored under inert gas (e.g., argon) at 0–6°C to minimize decomposition. Moisture-sensitive boronic acids often form anhydrides upon exposure to humidity, which can reduce reactivity. Pre-drying solvents (e.g., THF, DMF) and using molecular sieves in reaction setups are advised .

Q. What analytical techniques are essential for characterizing this compound and detecting impurities?

  • High-resolution NMR (¹H, ¹³C, ¹¹B) is critical for confirming the boronic acid structure and identifying anhydride byproducts. Mass spectrometry (MS) and HPLC with UV detection (e.g., λ = 254 nm) are used to assess purity. For quantification, iodometric titration or X-ray crystallography may resolve ambiguities in boron content .

Advanced Research Questions

Q. What strategies can mitigate low yields in Suzuki-Miyaura cross-couplings involving sterically hindered this compound?

  • Steric hindrance from the tert-butyl group slows transmetallation. Optimize catalyst systems using bulky ligands (e.g., SPhos, RuPhos) to stabilize the Pd center. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance reaction rates. Pre-activating the boronic acid with alkoxide bases (e.g., KOtBu) can improve efficiency .

Q. How do electronic effects of the tert-butyl group influence the reactivity of this compound in palladium-catalyzed reactions?

  • The tert-butyl group is electron-donating, which increases electron density at the boron-bound carbon, potentially accelerating oxidative addition but slowing reductive elimination. Hammett σ* values and DFT calculations can model these effects. Comparative studies with 2-methoxy or 2-chloro analogs (e.g., 2-Methoxy-5-pyridineboronic acid, CAS RN 163105-89-3 ) reveal substituent-dependent reactivity trends.

Q. How can spectroscopic methods resolve contradictions in reported catalytic activity data for this compound?

  • In situ ¹¹B NMR or IR spectroscopy can monitor boronic acid speciation during reactions, distinguishing active monomers from inactive trimeric boroxines. Kinetic studies under controlled humidity (e.g., using gloveboxes) clarify environmental impacts on reactivity .

Q. What are the implications of halogenated derivatives (e.g., 2-bromo-5-fluoropyridine-4-boronic acid) on synthetic pathways for this compound?

  • Halogenated intermediates (e.g., CAS RN 1704066-83-0 ) enable regioselective functionalization. However, competing protodeboronation or β-hydride elimination may occur. Optimize stoichiometry and reaction time to suppress side reactions. Computational modeling (e.g., DFT) aids in predicting regiochemical outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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